(4R)-7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol
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Overview
Description
(4R)-7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a synthetic organic compound belonging to the class of benzopyrans. This compound is characterized by the presence of a fluorine atom at the 7th position, two methyl groups at the 2nd position, and a hydroxyl group at the 4th position of the dihydro-2H-1-benzopyran ring system. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of (4R)-7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves several steps, including the formation of the benzopyran ring system and the introduction of the fluorine and hydroxyl groups. One common synthetic route involves the cyclization of a suitable precursor, followed by selective fluorination and hydroxylation reactions. Industrial production methods may involve optimizing these steps to achieve high yields and purity.
Chemical Reactions Analysis
(4R)-7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(4R)-7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Medicine: Exploring its therapeutic potential for treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Its use in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (4R)-7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound may modulate signaling pathways or inhibit enzymatic activity, leading to its observed biological effects.
Comparison with Similar Compounds
(4R)-7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol can be compared with other benzopyran derivatives, such as:
(4R)-7-chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol: Similar structure but with a chlorine atom instead of fluorine.
(4R)-7-methyl-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol: Similar structure but with a methyl group instead of fluorine.
(4R)-7-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol: Similar structure but with a hydroxyl group instead of fluorine. The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H13FO2 |
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Molecular Weight |
196.22 g/mol |
IUPAC Name |
(4R)-7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-ol |
InChI |
InChI=1S/C11H13FO2/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5,9,13H,6H2,1-2H3/t9-/m1/s1 |
InChI Key |
VKQRGTIFVIJNBM-SECBINFHSA-N |
Isomeric SMILES |
CC1(C[C@H](C2=C(O1)C=C(C=C2)F)O)C |
Canonical SMILES |
CC1(CC(C2=C(O1)C=C(C=C2)F)O)C |
Origin of Product |
United States |
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